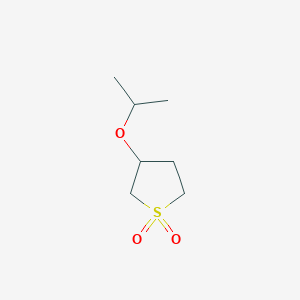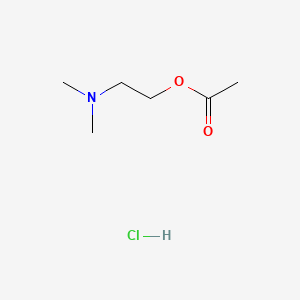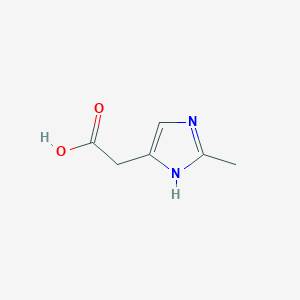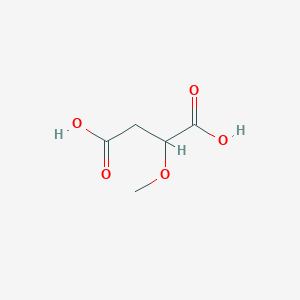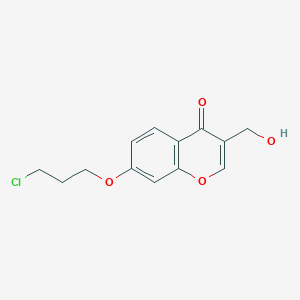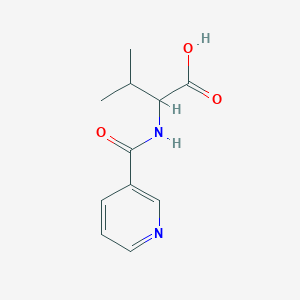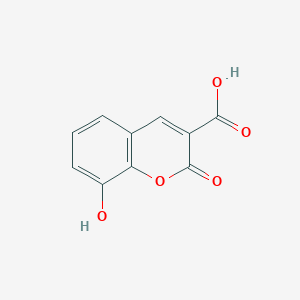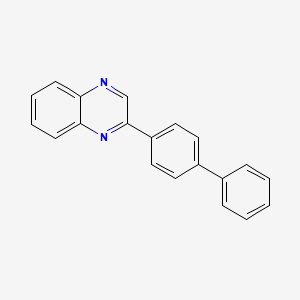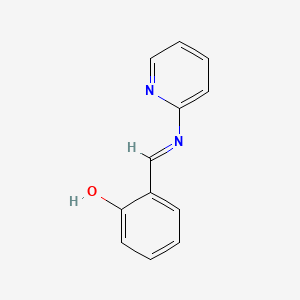
Salicylidene 2-aminopyridine
Übersicht
Beschreibung
Salicylidene 2-aminopyridine is a chemical compound with the molecular formula C12H10N2O . It is a derivative of 2-aminopyridine, a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .
Synthesis Analysis
This compound can be synthesized by the condensation of salicylaldehyde with 2-aminopyridine . This reaction is known for producing single products with minimum side reactions . The major advantage of this moiety is its simple design, which can be used to produce low-molecular weight molecules for use as pharmacophores against various biological targets .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact weight of the synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
Chemical Reactions Analysis
The electrochemical behaviour of this compound has been investigated in 0.1 M tetraethylammonium perchlorate - dimethylformamide solutions by cyclic voltammetric and convolution potential sweep voltammetric methods . It was found that the depolarizer exhibits two well-defined diffusion-controlled irreversible one-electron waves .
Physical And Chemical Properties Analysis
This compound is a white powder, leaflets, or crystals with a characteristic odor . It has a molecular weight of 198.2206 . The compound exhibits a boiling point of 411°F, a melting point of 137°F, and a specific gravity of 1.1±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Thermochromism and Photochromism
Salicylidene 2-aminopyridine and its derivatives exhibit unique color-changing properties under different conditions. They show thermochromism, which is a reversible color change due to variations in temperature. However, these compounds do not exhibit photochromism - a reversible color change upon ultraviolet irradiation - in their crystalline form. In fluid solutions, where molecular orientation is random, photochromic phenomena are observed, but these are extremely fast processes that require specific techniques like flash photolysis or extremely low temperatures to study (Hadjoudis et al., 1979).
Electrochemical Behavior
Research on the electrochemical behavior of this compound reveals that it exhibits two well-defined, diffusion-controlled, irreversible one-electron waves in specific conditions. These findings have implications for understanding the electrochemical processes and potential applications of this compound in various fields, including materials science and electronics (Abdel-Hamid, 1986).
Crystal Structure and Optical Properties
Studies on the crystal structure and molecular orientation of this compound and its derivatives show that these factors significantly influence their thermochromic and photochromic properties. This relationship between structure and behavior is crucial for applications in material science, particularly in designing materials with specific optical properties (Hadjoudis, 1981).
Coordination Chemistry
This compound has been used to form various coordination complexes with metals like Cu(II). These complexes have been studied for their structural properties and potential applications in areas like catalysis and materials science. The study of these complexes contributes to our understanding of coordination chemistry and the development of new materials (Robert et al., 2010).
Pressure-Induced Isomerization
This compound derivatives undergo pressure-induced isomerization in polymeric matrices. This phenomenon, which involves a change in the molecular structure under pressure, has implications for understanding the behavior of these compounds under different physical conditions and could be relevant for developing pressure-responsive materials (Dreger & Drickamer, 1991).
Hydrolysis Studies
Investigations into the hydrolysis of this compound have provided insights into its chemical behavior in different environments. Understanding these reactions is important for applications in chemical synthesis and environmental science (Dash et al., 1983).
Solid-State Organic Photochemistry
This compound plays a role in the study of solid-state organic photochemistry. Understanding the photochemical behavior of these compounds in the solid state is important for applications in photochemistry and the development of photo-responsive materials (Hadjoudis et al., 1986).
Wirkmechanismus
Target of Action
Salicylidene 2-aminopyridine, a type of Schiff base, primarily targets copper (II) ions . Copper (II) ions play a crucial role in various biological processes, including enzymatic reactions, iron absorption, and the regulation of gene expression .
Mode of Action
The compound interacts with its target through a process known as hydrolysis . In the presence of copper (II) ions, the Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is facilitated by intramolecular catalysis by the phenoxide ion .
Biochemical Pathways
The hydrolysis of this compound affects the biochemical pathways involving copper (II) ions . The compound’s interaction with copper (II) ions can influence the catalytic effect of some mixed-ligand complexes of copper (II) .
Pharmacokinetics
The hydrolysis process it undergoes suggests that its bioavailability may be influenced by factors such as the presence of copper (ii) ions and the ph of the environment .
Result of Action
The hydrolysis of this compound results in the formation of new compounds . This process, facilitated by copper (II) ions, can have various molecular and cellular effects, depending on the specific biochemical pathways involved .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper (II) ions and the pH of the environment . For instance, the compound’s hydrolysis is hydroxide-independent, suggesting that it can occur in both acidic and basic environments .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Salicylidene 2-aminopyridine has been found to interact with various enzymes and proteins. For instance, it has been shown to coordinate with copper (II) ions . The Schiff base ligands coordinated to the central metal as monoanionic tridentate (ONO) ligand . The infra-red spectra of the mixed 2-aminopyridine complexes indicated that 2-aminopyridine acted as a neutral monodentate ligand due to coordination via the NH2 group and vibrations in the pyridine ring .
Cellular Effects
This compound has been evaluated for its antioxidant and cytotoxic potentials . Several of them exerted potent scavenging capacity towards ABTS radical and hydrogen peroxide . The assessment of their cytotoxic properties revealed inhibition of ER-a human breast adenocarcinoma cells or estrogen-independent prostate cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves hydroxide-independent hydrolysis . This process is consistent with intramolecular catalysis by the phenoxide ion . The copper (II) chelate, [CuL]+, undergoes acid-catalysed hydrolysis of the imine linkage .
Temporal Effects in Laboratory Settings
The kinetics of hydrolysis of this compound have been investigated in aqueous 5% MeOH . The Schiff-base anion is found to undergo hydroxide-independent hydrolysis .
Eigenschaften
IUPAC Name |
2-[(E)-pyridin-2-yliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOIUODXXXAPDU-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284542 | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17543-97-4, 1823-47-8 | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene 2-aminopyridene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Salicylidene-2-aminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





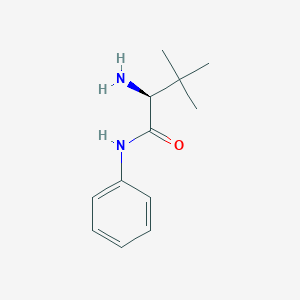
![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)

